ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C20H27N3O7S2 and a molecular weight of 485.5743 g/mol . This compound is known for its intricate structure, which includes a thiazole ring, a benzamido group, and a sulfamoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Benzamido derivatives: Compounds with benzamido groups but different additional functional groups.
Sulfamoyl derivatives: Compounds with sulfamoyl groups but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O7S2/c1-5-30-19(25)17-14(2)21-20(31-17)22-18(24)15-6-8-16(9-7-15)32(26,27)23(10-12-28-3)11-13-29-4/h6-9H,5,10-13H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJWWMSSOEPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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